molecular formula C12H8N2O4S B1386583 [5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid CAS No. 1082403-21-1

[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

Cat. No. B1386583
CAS RN: 1082403-21-1
M. Wt: 276.27 g/mol
InChI Key: NERDPZNXEMJDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-(2-Furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid” is a chemical compound with the molecular formula C12H8N2O4S . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.27 . Its density is approximately 1.6±0.1 g/cm3, and it has a boiling point of 516.3±60.0 °C at 760 mmHg . The melting point and other physical properties were not found in the search results.

Scientific Research Applications

Antitumor Activity

This compound has been studied for its potential in treating cancer. The synthesis and antitumor activity of new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines have shown promising results. Some derivatives exhibited pronounced antitumor activity, and the activity was found to depend mostly on the nature of the amine fragments .

Docking Analysis

Docking analysis is a method used to predict the interaction between molecules and target proteins. For [5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid, docking studies have been performed to understand its binding efficiency and potential as a therapeutic agent .

DNA Methylation Studies

Compounds like [5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid can be used to study DNA methylation processes. DNA methylation is a crucial epigenetic mechanism that occurs by the addition of a methyl group to DNA, thereby often modifying the function of the genes and affecting gene expression .

Pharmaceutical Testing

This compound is available for purchase as a high-quality reference standard for pharmaceutical testing. It can be used to validate the analytical methods used in drug discovery and development processes .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the creation of new heterocyclic compounds that have potential applications in medicinal chemistry .

Sarcoma 180 Cell Line Research

The antitumor activity of this compound and its derivatives has been evaluated against the Sarcoma 180 cell line, which is a model for studying the efficacy of anticancer drugs .

Development of New Heterocyclic Systems

Research has led to the development of two new heterocyclic systems: furo[2–e]imidazo[1,2-c]pyrimidine and furo[2,3-e]pyrimido[1,2-c]pyrimidine, which could have various applications in drug design and discovery .

Future Directions

The future directions of this compound are not specified in the search results. It’s possible that its use and study may continue in the field of pharmaceutical testing .

properties

IUPAC Name

2-[5-(furan-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4S/c15-9(16)4-14-6-13-11-10(12(14)17)7(5-19-11)8-2-1-3-18-8/h1-3,5-6H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERDPZNXEMJDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
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[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
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[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.